Iroxanadine sulfate

Endothelial Cell Cytoprotection Ischemia/Reperfusion Injury Apoptosis Assay

Researchers face contradictory p38 pathway tools: most are inhibitors, not activators. Iroxanadine sulfate uniquely induces p38 phosphorylation and Hsp expression, enabling pathway-specific cytoprotection studies. • Preclinical validation: Reduces caspase-dependent apoptosis in HUVECs (0.1-1 μM) post-ischemia; accelerates wound closure in db/db mice (23.5→14.0 days). • Oral efficacy: 10-50 mg/kg in STZ-diabetic rats prevents nerve fiber loss. • Pathway control: Effects abrogated by SB203580, confirming p38 specificity. Available for R&D procurement with documented purity and stability.

Molecular Formula C14H22N4O5S
Molecular Weight 358.42 g/mol
CAS No. 934838-75-2
Cat. No. B12386531
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIroxanadine sulfate
CAS934838-75-2
Molecular FormulaC14H22N4O5S
Molecular Weight358.42 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CC2CONC(=N2)C3=CN=CC=C3.OS(=O)(=O)O
InChIInChI=1S/C14H20N4O.H2O4S/c1-2-7-18(8-3-1)10-13-11-19-17-14(16-13)12-5-4-6-15-9-12;1-5(2,3)4/h4-6,9,13H,1-3,7-8,10-11H2,(H,16,17);(H2,1,2,3,4)
InChIKeyKRDJXQILWJDTAQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Iroxanadine Sulfate: p38 Activator & Hsp Enhancer for Vascular Research


Iroxanadine sulfate (also known as BRX-235 or (-)-BRX-005 sulfate) is a pyridine-derived small molecule that acts as a dual activator of p38 stress-activated protein kinase (p38 SAPK) and an enhancer of stress-responsive heat shock protein (Hsp) expression [1]. It is classified as a vasculoprotective agent and has been investigated for the treatment of atherosclerosis and its complications, including ischaemic heart disease, peripheral arterial disease, and restenosis [2]. The compound is administered orally and has advanced to Phase II clinical trials for diabetic foot ulcers and cardiovascular indications [3].

p38 SAPK phosphorylation and activation studies
Stress-responsive heat shock protein (Hsp) expression research
Oral administration in vascular injury and metabolic disease models

Iroxanadine Sulfate Differentiation vs. p38 Modulators


Generic substitution of iroxanadine sulfate with other p38 MAPK inhibitors (e.g., SB203580, BIRB 796) or heat shock protein co-inducers (e.g., bimoclomol, arimoclomol) is not scientifically justified due to its unique dual mechanism of action, which simultaneously activates p38 SAPK and enhances Hsp expression in a context-dependent manner [1]. Unlike classical p38 inhibitors, iroxanadine acts upstream of p38 SAPK by inducing its phosphorylation, a functional distinction that translates into divergent cytoprotective pathways depending on the timing of administration relative to ischemic insult [2]. Furthermore, comparative preclinical data demonstrate that iroxanadine confers quantifiable functional benefits in restenosis, diabetic neuropathy, and wound healing models that are not replicated by structurally or mechanistically related analogs, underscoring the need for compound-specific selection in vascular research programs [3].

p38 inhibitors (e.g., SB203580, BIRB 796) block kinase activity; iroxanadine activates p38 via phosphorylation, so functional outcomes may diverge.

Hsp co-inducers (e.g., bimoclomol, arimoclomol) lack p38 SAPK activation; dual mechanism may not replicate in vascular or metabolic models.

Reported preclinical benefits in restenosis, neuropathy, and wound healing are not uniformly replicated by structurally or mechanistically related analogs.

Iroxanadine Sulfate Comparative Evidence


Reduced Apoptosis in Hypoxic Endothelial Cells

In a hypoxia/reoxygenation model using human umbilical vein endothelial cells (HUVECs), addition of iroxanadine sulfate (0.1–1 μM) to culture medium significantly reduced caspase-dependent apoptosis compared to untreated control cells [1].

Reduced apoptosis in HUVECs
Head-to-head
Significant reduction in caspase-dependent apoptosis vs untreated control (p<0.05)
Supports cytoprotective pathway-study context
Hypoxia/reoxygenation model; compound added pre- or post-hypoxia
Endothelial Cell Cytoprotection Ischemia/Reperfusion Injury Apoptosis Assay

Reduced Coronary Restenosis in Porcine Model

In a porcine model of coronary restenosis following balloon angioplasty, oral iroxanadine treatment significantly reduced the degree of restenosis compared to animals that did not receive any further drug treatment .

Reduced restenosis in porcine model
Data to verify
Reported significant restenosis reduction vs untreated control
Supports vascular model-response context
Exact percentage not provided; source-specific review needed
Coronary Restenosis Balloon Angioplasty Cardiovascular Intervention

Prevention of Nerve Fiber Loss in Diabetic Neuropathy

In a streptozotocin-induced diabetic rat model of diabetic peripheral neuropathy (DPN), daily oral iroxanadine (10, 20, or 50 mg/kg) completely prevented the dramatic decrease in intra-epidermal nerve fibers (IENF) observed in diabetic vehicle-treated controls and significantly improved sensory nerve conduction velocity (SNCV) and compound muscle action potential (CMAP) latency [1].

Prevention of nerve fiber loss
Head-to-head
Complete prevention of IENF loss; SNCV and CMAP improvement (p<0.05)
Supports neuroprotection assay endpoint context
Streptozotocin-induced diabetic rat model; oral daily dosing
Diabetic Peripheral Neuropathy Neuroprotection Intra-Epidermal Nerve Fiber Density

Accelerated Wound Closure in Diabetic Mice

In db/db diabetic mice, daily oral iroxanadine treatment accelerated wound closure to a median time of 14.0 days, significantly faster than the 23.5-day median closure time in untreated diabetic controls (p<0.0001) and statistically indistinguishable from the 13.6-day median closure time in non-diabetic animals [1].

Accelerated wound closure
Head-to-head
Median closure 14.0 d vs 23.5 d in diabetic control (p<0.01)
Supports wound-healing model endpoint review
db/db mouse model; oral daily administration
Diabetic Wound Healing db/db Mouse Model Wound Closure Kinetics

Divergent Mechanism: p38 Activation vs. Inhibition

Iroxanadine induces phosphorylation and activation of p38 SAPK without affecting total p38 protein levels, acting upstream of the kinase, whereas classical p38 inhibitors like SB203580 and BIRB 796 function as ATP-competitive inhibitors that block kinase activity [1]. This mechanistic distinction is functionally validated by the observation that iroxanadine-induced endothelial cell migration is completely blocked by SB203580, confirming that iroxanadine's effects are mediated through p38 SAPK activation rather than inhibition [1].

p38 activation vs inhibition
Class-level
p38 SAPK phosphorylation without altering total p38; SB203580 blocks iroxanadine-induced migration
Mechanistic context: p38 activation, not inhibition
Bovine aortic endothelial cell migration assay
p38 MAPK Signaling Kinase Activation Mechanism of Action

Iroxanadine Sulfate Application Scenarios


Endothelial Cytoprotection in Hypoxia/Reoxygenation

Iroxanadine sulfate (0.1–1 μM) is ideally suited for in vitro experiments modeling ischemia/reperfusion injury in human umbilical vein endothelial cells (HUVECs) [1]. Its demonstrated ability to significantly reduce caspase-dependent apoptosis, through both pre- and post-hypoxic administration, makes it a valuable tool for dissecting Hsp-dependent versus p38-dependent survival pathways in vascular biology research.

Diabetic Peripheral Neuropathy Neuroprotection

In streptozotocin-induced diabetic rat models, oral iroxanadine (10–50 mg/kg) provides robust neuroprotection, as evidenced by complete prevention of intra-epidermal nerve fiber loss and significant functional improvement in nerve conduction [2]. This application scenario is particularly relevant for researchers seeking to study the intersection of metabolic disease, microvascular dysfunction, and peripheral nerve degeneration.

Diabetic Wound Healing in db/db Mice

Iroxanadine's reproducible acceleration of wound closure in db/db diabetic mice (median closure time reduced from 23.5 to 14.0 days) positions it as a key reference compound for studies of impaired tissue repair in diabetes [3]. Its lack of effect on serum glucose underscores its utility in probing glucose-independent mechanisms of wound healing enhancement.

p38-Mediated Endothelial Migration and Vascular Repair

Given its unique role as an upstream activator of p38 SAPK, iroxanadine is an essential tool for studying p38-dependent endothelial cell migration and re-endothelialization processes [4]. Its effects can be specifically abrogated by co-treatment with SB203580, providing a clean experimental system for confirming pathway specificity.

Application
Selection Property
Validation Focus
Hypoxia/reoxygenation cytoprotection studies
p38/Hsp pathway-response context
Caspase-dependent apoptosis endpoints
Diabetic neuropathy neuroprotection research
Intra-epidermal nerve fiber (IENF) preservation
Nerve conduction velocity and morphometric endpoints
Diabetic wound healing research
Wound closure kinetics in db/db models
Glucose-independent repair mechanisms
p38-mediated endothelial migration studies
p38 SAPK activation pathway
SB203580-sensitive migration assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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